tert-butyl N-[(2S)-1-(4-bromophenyl)-3-hydroxypropan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(2S)-1-(4-bromophenyl)-3-hydroxypropan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, features a tert-butyl group, a bromophenyl group, and a hydroxypropan-2-yl group, making it a versatile molecule for different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-1-(4-bromophenyl)-3-hydroxypropan-2-yl]carbamate typically involves the following steps:
Bromination: : The starting material, phenol, is brominated to produce 4-bromophenol.
Protection: : The hydroxyl group of 4-bromophenol is protected using a tert-butyloxycarbonyl (Boc) group to form tert-butyl (4-bromophenyl)carbamate.
Reduction: : The protected 4-bromophenol is then reduced to form the corresponding alcohol, (2S)-1-(4-bromophenyl)-3-hydroxypropan-2-ol.
Carbamate Formation: : Finally, the alcohol is reacted with di-tert-butyl dicarbonate (Boc2O) to form the desired carbamate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification processes to ensure the production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: : The carbonyl group can be reduced to form an alcohol.
Substitution: : The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, pyridinium chlorochromate (PCC), and Dess-Martin periodinane.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as sodium azide (NaN3) or iodide ions (I-) can be used for substitution reactions.
Major Products Formed
Oxidation: : Ketones or aldehydes.
Reduction: : Alcohols.
Substitution: : Amines, iodides, or other substituted products.
Scientific Research Applications
Tert-butyl N-[(2S)-1-(4-bromophenyl)-3-hydroxypropan-2-yl]carbamate: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: : It can serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.
Medicine: : It may be used in the development of pharmaceuticals, especially as a precursor for drug synthesis.
Industry: : It can be employed in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it is involved in.
Comparison with Similar Compounds
Tert-butyl N-[(2S)-1-(4-bromophenyl)-3-hydroxypropan-2-yl]carbamate: can be compared with other similar compounds such as:
Tert-butyl (4-bromophenyl)carbamate: : Similar structure but lacks the hydroxypropan-2-yl group.
N-Boc-4-bromoaniline: : Similar Boc-protected structure but different functional groups.
N-Boc-4-bromophenol: : Similar Boc-protected structure but different functional groups.
These compounds share the tert-butyl and bromophenyl groups but differ in their additional functional groups, leading to different reactivity and applications.
Properties
CAS No. |
854760-84-2 |
---|---|
Molecular Formula |
C14H20BrNO3 |
Molecular Weight |
330.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.